molecular formula C19H21ClN4S B4687986 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B4687986
M. Wt: 372.9 g/mol
InChI Key: CCTINNBSZARVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, with no significant effects on other kinases or cell types. In addition to inducing apoptosis, this compound has been found to inhibit cell migration and adhesion, which are important processes in the pathogenesis of B-cell malignancies. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown significant anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility, which may affect its pharmacokinetic properties and require the use of special formulations or delivery methods.

Future Directions

There are several potential future directions for research on 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as venetoclax or immune checkpoint inhibitors, to enhance its anti-tumor activity and overcome resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in patients with B-cell malignancies.

Scientific Research Applications

4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent and selective inhibition of BTK activity and significant anti-tumor activity. In a study published in Cancer Research, this compound was found to induce apoptosis (programmed cell death) and inhibit proliferation of CLL cells in vitro and in vivo. Another study in the Journal of Hematology & Oncology demonstrated that this compound had significant anti-tumor activity in a mouse model of MCL, with complete tumor regression observed in some animals. These results suggest that this compound may have therapeutic potential in the treatment of B-cell malignancies.

properties

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4S/c1-13-14(2)25-19-17(13)18(21-12-22-19)24-9-7-23(8-10-24)11-15-3-5-16(20)6-4-15/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTINNBSZARVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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